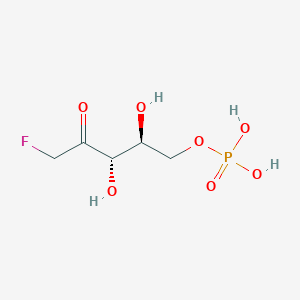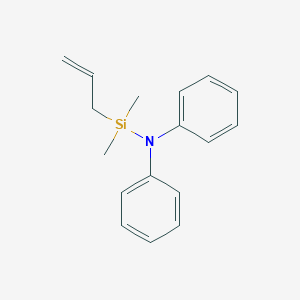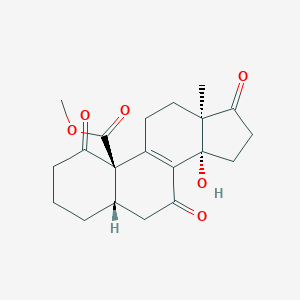![molecular formula C20H24ClN3O4S B237540 3-chloro-4-ethoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B237540.png)
3-chloro-4-ethoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-4-ethoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a member of the benzamide family of compounds, which are known to have a wide range of biological activities. In
Mechanism of Action
The mechanism of action of 3-chloro-4-ethoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. Specifically, the compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
Studies have shown that 3-chloro-4-ethoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide has several biochemical and physiological effects. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for an anti-cancer agent. The compound has also been shown to reduce the production of pro-inflammatory cytokines, which is a desirable effect for an anti-inflammatory agent.
Advantages and Limitations for Lab Experiments
One advantage of 3-chloro-4-ethoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide for lab experiments is its relatively simple synthesis method. However, the compound is not widely available and can be expensive to produce. Another limitation is that the compound has not been extensively studied in humans, so its safety and efficacy in humans are not well established.
Future Directions
There are several future directions for research on 3-chloro-4-ethoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide. One area of interest is its potential as an anti-cancer agent in combination with other drugs. Another area of interest is its potential as an anti-inflammatory agent in diseases such as rheumatoid arthritis and inflammatory bowel disease. Finally, more research is needed to establish the safety and efficacy of the compound in humans.
Synthesis Methods
The synthesis of 3-chloro-4-ethoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide involves several steps. The starting material is 3-chloro-4-ethoxyaniline, which is reacted with 4-(methylsulfonyl)piperazine in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 2-bromo-4'-chloroacetanilide to yield the final product. The yield of the final product is typically around 50-60%.
Scientific Research Applications
3-chloro-4-ethoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide has been studied for its potential therapeutic applications in several areas. One area of interest is its potential as an anti-cancer agent. Studies have shown that the compound has cytotoxic effects on several cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound has also been studied for its potential as an anti-inflammatory agent, with promising results in animal models of inflammation.
properties
Product Name |
3-chloro-4-ethoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide |
|---|---|
Molecular Formula |
C20H24ClN3O4S |
Molecular Weight |
437.9 g/mol |
IUPAC Name |
3-chloro-4-ethoxy-N-[2-(4-methylsulfonylpiperazin-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C20H24ClN3O4S/c1-3-28-19-9-8-15(14-16(19)21)20(25)22-17-6-4-5-7-18(17)23-10-12-24(13-11-23)29(2,26)27/h4-9,14H,3,10-13H2,1-2H3,(H,22,25) |
InChI Key |
QPVMMLFKAZKMII-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2N3CCN(CC3)S(=O)(=O)C)Cl |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2N3CCN(CC3)S(=O)(=O)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-chloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-4-methylbenzamide](/img/structure/B237460.png)
![2-(3,5-dimethylphenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]acetamide](/img/structure/B237468.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-4-fluorobenzamide](/img/structure/B237489.png)


![N-[2-(difluoromethoxy)phenyl]-N'-(4-fluorobenzoyl)thiourea](/img/structure/B237504.png)

![4-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B237518.png)



![2,20,23,27-Tetrahydroxy-6-methoxy-4-methyl-15-azaheptacyclo[14.12.0.02,7.03,14.08,13.017,26.019,24]octacosa-1(28),8,10,12,16,19,21,23,26-nonaene-5,18,25-trione](/img/structure/B237530.png)
![2,4-dichloro-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B237537.png)